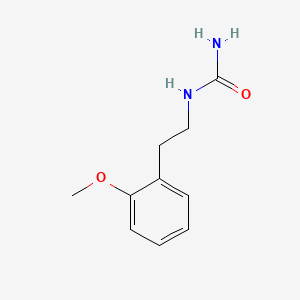

Urea, (2-methoxyphenethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Antioxidant and Enzyme Inhibitory Properties

A study has demonstrated that a series of ureas derived from phenethylamines, including compounds similar to "(2-methoxyphenethyl)-urea," exhibit significant inhibitory activities against human carbonic anhydrase (hCA) I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds were synthesized using substituted phenethylamines and N,N-dimethylcarbamoyl chloride, followed by O-demethylation to yield phenolic derivatives. The inhibitory activities were quantified with Ki values in the low nanomolar range, indicating high potency. Additionally, these phenolic ureas showed good antioxidant activities, suggesting potential therapeutic applications .

Crystal Structure Complexity

The crystal structure of a related compound, N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, was found to contain five symmetry-independent molecules, a rare occurrence denoted as Z'=5. Despite their similar conformations, these molecules form distinct intermolecular interactions, particularly through their terminal alkyne groups, which engage in various hydrogen bond interactions. This study highlights the complex solid-state structures that simple molecules like ureas can form .

Synthesis and Antitumor Activity

Another related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was synthesized and its structure was characterized using various spectroscopic methods and single-crystal X-ray diffraction. The compound exhibited antitumor activity as assessed by MTT assay. Additionally, docking studies into the CDK4 protein provided insights into the interactions with active site residues, which could explain the observed biological activity .

Novel Phenolic Derivatives Synthesis

Unsymmetrical urea derivatives, including those derived from phenethylamines, have been synthesized under aqueous conditions without the need for a base or protection from air. These derivatives are of interest due to their role in biological pathways and their utility in medicinal chemistry. The study also describes a functionalization process to obtain tyramine analogues, which could be relevant for the synthesis of "(2-methoxyphenethyl)-urea" derivatives .

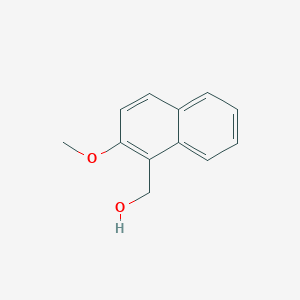

Synthesis of Urea Derivatives with Antitumor Potential

The synthesis of N-(methyl substituted phenyl)-N'-(2-hydroxy-3-naphthoyl)urea derivatives was optimized, yielding compounds with high purity and moderate to high yields. These derivatives were characterized by UV, IR, and MS, and their structures were confirmed. Although not directly related to "(2-methoxyphenethyl)-urea," this study provides insights into the synthesis and characterization of urea derivatives with potential biological activities .

Molecular Structure and Intermolecular Interactions

For a compound closely related to "(2-methoxyphenethyl)-urea," namely 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, the crystal structure revealed a significant dihedral angle between the phenyl ring and the urea group. The urea NH groups were positioned syn to each other, and the crystal structure was stabilized by intermolecular N—H⋯O and O—H⋯O hydrogen bonds, forming a two-dimensional array. This information could be useful for understanding the molecular structure and interactions of "(2-methoxyphenethyl)-urea" .

Direcciones Futuras

The future directions of “Urea, (2-methoxyphenethyl)-” research could involve further exploration of its potential applications in medicinal chemistry. Urea oxidation reaction (UOR) has garnered significant attention in recent years as a promising and sustainable clean-energy technology . Further advancements in this exciting field are expected .

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)ethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPQFTAOLRRSFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219282 |

Source

|

| Record name | Urea, (2-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea, (2-methoxyphenethyl)- | |

CAS RN |

69226-62-6 |

Source

|

| Record name | Urea, (2-methoxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (2-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.